molecular formula C23H27NO3 B1613082 2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-90-9

2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1613082
M. Wt: 365.5 g/mol
InChI Key: AHFLMBYHJKWLIA-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, abbreviated as 2,4-DM-4'-DMBP, is a type of organic compound that is widely used in scientific research. It is a derivative of benzophenone, a type of organic compound with a wide range of applications in the fields of organic synthesis, drug metabolism, and photochemistry.

Scientific Research Applications

  • Antitubercular Drug Research :

    • A study investigated the antitubercular drug candidate BTZ043, which targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase. This study is significant for understanding the potential of benzothiazinones in treating Mycobacterium tuberculosis infections (Pasca et al., 2010).
  • HIV-1 Antiviral Research :

    • The molecule 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, was compared with other antagonists for HIV-1. Although not directly mentioned, compounds like 2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone could potentially have structural similarities or relevance in this context (Watson et al., 2005).
  • Structural Studies in Drug Development :

    • The structural study of BTZ043, an antitubercular drug candidate, was reported. This research is relevant for understanding the molecular structure and properties of similar compounds (Richter et al., 2022).
  • Photopolymerization Research :

    • A novel photoinitiator for free radical polymerization, Benzophenone-di-1,3-dioxane (BP-DDO), was synthesized and characterized. This research is relevant for applications in photopolymerization and materials science (Wang Kemin et al., 2011).
  • Pharmacological Research on Dopamine Agonists :

    • The synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists were studied. This research may be related to neurological disorders and treatments (Brubaker & Colley, 1986).
  • Antiviral Agent Synthesis :

    • A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their antiviral activity. These compounds, including 2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, may have implications in the development of antiviral drugs (Apaydın et al., 2020).
  • Corrosion Inhibition Research :

    • The study of new compounds for the inhibition of mild steel corrosion in HCl was conducted. This research is relevant for understanding the protective properties of compounds like 2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone in industrial applications (Chafiq et al., 2020).

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-3-8-21(18(2)15-17)22(25)20-6-4-19(5-7-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFLMBYHJKWLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642861
Record name (2,4-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898757-90-9
Record name (2,4-Dimethylphenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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